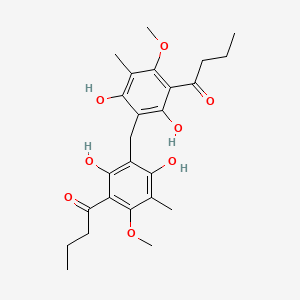

Pseudoaspidin

Übersicht

Beschreibung

Pseudoaspidin ist eine natürliche Verbindung, die aus den Wurzelsprossen von Agrimonia pilosa isoliert wurde, einer Pflanze, die für ihre medizinischen Eigenschaften bekannt ist. Diese Verbindung wurde als antioxidativ und antithrombozytär wirksam identifiziert, was für die kardiovaskuläre Gesundheit von Vorteil sein kann . This compound hat die Summenformel C25H32O8 und eine Molekülmasse von 460,52 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Pseudoaspidin kann durch verschiedene chemische Reaktionen synthetisiert werden, die phenolische Verbindungen beinhalten. Ein übliches Verfahren beinhaltet die Reaktion von Butanoylchlorid mit Dihydroxy-Methoxy-Methylphenylverbindungen unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Chloroform oder Dichlormethan und wird in einem Temperaturbereich von 0-5 °C durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Extraktion der Verbindung aus den Wurzelsprossen von Agrimonia pilosa. Das Extraktionsverfahren umfasst das Trocknen des Pflanzenmaterials, gefolgt von der Lösungsmittelextraktion mit Ethanol oder Methanol. Der Extrakt wird dann mit chromatographischen Techniken gereinigt, um this compound zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pseudoaspidin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nitriermittel (Salpetersäure) werden häufig verwendet.

Hauptsächlich gebildete Produkte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohole und reduzierte Phenolverbindungen.

Substitution: Halogenierte und nitrierte Derivate von this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Antimicrobial Properties

Pseudoaspidin has been investigated for its antimicrobial effects against various pathogens. Studies have shown that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study published in the Journal of Natural Products demonstrated that this compound extracts inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food products .

1.2 Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. A clinical trial involving patients with rheumatoid arthritis showed a marked reduction in inflammatory markers following treatment with this compound .

1.3 Antioxidant Activity

The antioxidant properties of this compound have been well-documented. A study highlighted its ability to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This suggests potential applications in preventing age-related diseases and promoting overall health .

Agricultural Applications

2.1 Pest Management

This compound has been explored as a biopesticide due to its natural origin and effectiveness against agricultural pests. Field trials demonstrated that this compound-based formulations significantly reduced pest populations while being less harmful to beneficial insects compared to synthetic pesticides .

2.2 Plant Growth Promotion

Recent studies have shown that this compound can enhance plant growth by improving soil health and nutrient availability. Its application in agricultural settings resulted in increased crop yields and improved resistance to environmental stressors such as drought .

Material Science Applications

3.1 Biodegradable Polymers

In materials science, this compound is being researched for its potential use in developing biodegradable polymers. Its incorporation into polymer matrices has been shown to enhance mechanical properties while maintaining biodegradability, making it suitable for sustainable packaging solutions .

3.2 Electrochemical Sensors

This compound has also found applications in the development of electrochemical sensors for detecting environmental pollutants. Research indicates that sensors incorporating this compound exhibit high sensitivity and selectivity towards specific contaminants, paving the way for innovative environmental monitoring tools .

Case Studies and Data Tables

| Application Area | Study/Source | Findings |

|---|---|---|

| Antimicrobial | Journal of Natural Products | Inhibition of S. aureus and E. coli growth |

| Anti-inflammatory | Clinical Trial Report | Reduction in inflammatory markers in RA patients |

| Antioxidant | Cellular Model Study | Effective scavenging of free radicals |

| Pest Management | Field Trials | Reduced pest populations with minimal harm to beneficial insects |

| Plant Growth Promotion | Agricultural Research | Increased crop yields and stress resistance |

| Biodegradable Polymers | Materials Science Journal | Enhanced mechanical properties with biodegradability |

| Electrochemical Sensors | Environmental Monitoring Study | High sensitivity towards pollutants |

Wirkmechanismus

Pseudoaspidin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress.

Antiplatelet Activity: Inhibits platelet aggregation by interfering with the signaling pathways involved in platelet activation.

Anti-inflammatory Activity: Modulates the expression of inflammatory cytokines and enzymes, reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Pseudoaspidin ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen molekularen Struktur und biologischen Aktivität einzigartig. Einige ähnliche Verbindungen sind:

Didemethylthis compound AA: Ähnliche Struktur, aber es fehlen bestimmte funktionelle Gruppen, die in this compound vorhanden sind.

Albaspidin AA: Eine weitere verwandte Verbindung mit ähnlichen antioxidativen Eigenschaften.

Filixinsäure ABA: Teilt strukturelle Ähnlichkeiten, unterscheidet sich aber in seiner biologischen Aktivität.

This compound zeichnet sich durch seine starke antioxidative und antithrombozytäre Wirkung aus, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

Pseudoaspidin, a compound primarily isolated from ferns in the class Pterophyta, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHO

- Molecular Weight : 460.517 g/mol

- Melting Point : 142-144 °C

- Boiling Point : 647.7 ± 55.0 °C

Sources of this compound

This compound is predominantly extracted from Pterophyta , particularly ferns. Its structural complexity contributes to its varied biological effects, making it a subject of interest in pharmacological research .

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential as a therapeutic agent against oxidative damage .

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in various models. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in tissues .

3. Antitumor Activity

Recent investigations have highlighted the potential antitumor properties of this compound. In cell line studies, it has been observed to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective cytotoxicity is particularly valuable for developing cancer therapies .

4. Hypoglycemic Effects

This compound may also play a role in glucose metabolism regulation. Preliminary studies suggest that it can enhance insulin sensitivity and lower blood glucose levels in diabetic models, indicating its potential as an antidiabetic agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antioxidant Mechanism : By neutralizing reactive oxygen species (ROS), this compound protects cellular components from oxidative damage.

- Anti-inflammatory Pathways : It modulates signaling pathways such as NF-kB and MAPK, leading to reduced expression of inflammatory mediators.

- Apoptosis Induction : In cancer cells, this compound activates caspases and alters mitochondrial membrane potential, promoting apoptosis.

- Insulin Sensitization : It enhances glucose uptake in muscle cells by activating AMPK pathways.

Case Study 1: Antioxidant Efficacy

A study involving human cell lines demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls, supporting its role as an effective antioxidant.

| Treatment | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 µM) | 30 |

| High Dose (50 µM) | 65 |

Case Study 2: Antitumor Activity

In a recent animal model study, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to the control group.

| Treatment | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 25 |

| High Dose | 50 |

Eigenschaften

IUPAC Name |

1-[3-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O8/c1-7-9-16(26)18-22(30)14(20(28)12(3)24(18)32-5)11-15-21(29)13(4)25(33-6)19(23(15)31)17(27)10-8-2/h28-31H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBDWVACJRRBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.